molecular formula C6H12ClNO2 B12499393 Prop-2-en-1-yl 2-aminopropanoate hydrochloride

Prop-2-en-1-yl 2-aminopropanoate hydrochloride

Cat. No.: B12499393
M. Wt: 165.62 g/mol
InChI Key: CRXONUAGIIJRTQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is an ester derivative of 2-aminopropanoic acid (alanine) and is often used in various chemical and biological research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-aminopropanoate hydrochloride typically involves the esterification of 2-aminopropanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. The final product is typically obtained through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Prop-2-en-1-yl 2-aminopropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The ester group can be hydrolyzed to release the active amino acid, which can then interact with cellular receptors and enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2-aminopropanoate: The non-hydrochloride form of the compound.

    Prop-2-en-1-yl 2-amino-3-phenylpropanoate: A similar ester with a phenyl group.

    Prop-2-en-1-yl 2,2-dimethylpropanoate: An ester with a dimethyl substitution.

Uniqueness

Prop-2-en-1-yl 2-aminopropanoate hydrochloride is unique due to its specific ester and amino acid combination, which provides distinct reactivity and potential applications in various fields. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXONUAGIIJRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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